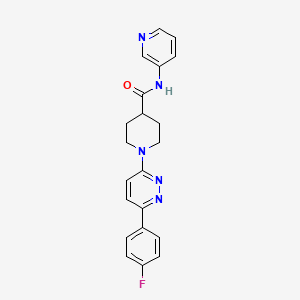

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Description

This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 6 and a piperidine-4-carboxamide moiety linked to a pyridin-3-yl group.

Propriétés

IUPAC Name |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-12-9-16(10-13-27)21(28)24-18-2-1-11-23-14-18/h1-8,11,14,16H,9-10,12-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHWHUYYMHBPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the coupling of the pyridazinyl-fluorophenyl intermediate with the piperidine carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest structural analogs include:

1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide ():

- Difference : Cyclopenta-fused pyridazine vs. 4-fluorophenyl-substituted pyridazine.

- Implications : The cyclopenta group may enhance rigidity and binding to hydrophobic pockets, whereas the 4-fluorophenyl group in the target compound improves metabolic stability and π-π stacking .

N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ):

- Difference : Oxadiazole ring vs. pyridazine core.

- Implications : Oxadiazole derivatives exhibit strong binding to SARS-CoV-2 Mpro (binding energy: −8.1 kcal/mol), suggesting the target compound’s pyridazine may offer similar or distinct protease affinity .

3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile ():

- Difference : Pyrazine-carbonitrile vs. pyridin-3-yl-carboxamide.

- Implications : The pyrazine-carbonitrile group may enhance electron-withdrawing effects, whereas the carboxamide in the target compound facilitates hydrogen bonding with target proteins .

Pharmacological and Binding Properties

Key Findings

- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound and Compound 130 enhances stability and target affinity compared to non-fluorinated analogs .

- Piperidine-Carboxamide Linkers : This moiety in the target compound and derivatives suggests a conserved role in interacting with catalytic lysine or aspartate residues in enzymes .

- Heterocyclic Cores : Pyridazine-based compounds (target) may offer better solubility than oxadiazole or dihydropyridine analogs (), critical for bioavailability .

Activité Biologique

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, chemical properties, and relevant research findings.

The compound has a molecular formula of and a molecular weight of 391.45 g/mol. Its structure includes a pyridazine moiety, which is known for its diverse biological activities, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The binding affinity and selectivity towards these targets are crucial for its therapeutic efficacy.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of pyridazinone compounds exhibit significant inhibitory activity against MAO-B with IC50 values in the low micromolar range .

- Signal Transduction Modulation : The compound may influence signal transduction pathways by modulating receptor activity, potentially affecting neurotransmitter levels and neuronal health.

Biological Activity Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Comparison

| Compound | Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | 120.8 |

| T3 | MAO-B | 0.039 | 107.4 |

| T6 | MAO-A | 1.57 | - |

| T3 | MAO-A | 4.19 | - |

*Data from studies on pyridazinone derivatives indicate the selective inhibition of MAO-B, suggesting that similar mechanisms may apply to the target compound .

Case Studies

Recent research highlights the potential therapeutic applications of compounds similar to this compound:

- Neurodegenerative Disorders : Research has shown that certain derivatives can effectively inhibit MAO-B, leading to increased levels of neurotransmitters such as dopamine, which may benefit conditions like Parkinson's disease .

- Cytotoxicity Studies : In vitro studies using L929 fibroblast cells demonstrated varying degrees of cytotoxicity among related compounds, with some exhibiting minimal toxicity at therapeutic doses . This suggests that careful optimization of structure can enhance safety profiles while maintaining efficacy.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Minimizes side reactions in coupling steps |

| Solvent | DMF or THF | Enhances solubility of polar intermediates |

| Catalyst | Pd(PPh₃)₄ (0.5–2 mol%) | Ensures efficient cross-coupling |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | Achieves >95% purity |

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .

- 19F NMR : Confirms presence of the 4-fluorophenyl group (δ -110 to -115 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₉F₁N₅O: 376.15) .

- Infrared Spectroscopy (IR) : Detects carboxamide C=O stretch (~1650 cm⁻¹) .

Advanced Question: How do substituents (e.g., 4-fluorophenyl, pyridin-3-yl) influence the compound’s bioactivity, and what structure-activity relationship (SAR) trends are observed?

Answer:

- 4-Fluorophenyl Group :

- Enhances lipophilicity and membrane permeability (logP ~2.8) .

- May engage in halogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- Pyridin-3-yl Carboxamide :

- Facilitates hydrogen bonding via the pyridine nitrogen and amide carbonyl .

Q. SAR Insights from Analogues :

| Substituent Modification | Bioactivity Trend | Example Reference |

|---|---|---|

| Replacement of 4-fluorophenyl with chlorophenyl | Reduced kinase inhibition (IC₅₀ increases 3-fold) | |

| Pyridin-3-yl vs. pyridin-4-yl | 10x higher solubility for pyridin-3-yl derivatives |

Advanced Question: How can researchers resolve contradictory data in bioactivity studies (e.g., conflicting IC₅₀ values across assays)?

Answer:

Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

Assay Standardization :

- Use consistent ATP concentrations (e.g., 10 µM for kinase assays) .

- Control pH (7.4) and ionic strength to minimize variability.

Orthogonal Validation :

- Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Computational Docking :

- Perform molecular dynamics simulations to assess binding pose stability (e.g., using AutoDock Vina) .

Advanced Question: What in silico strategies are effective for predicting metabolic stability and off-target interactions?

Answer:

- Metabolic Stability :

- Use CYP450 isoform prediction (e.g., StarDrop’s P450 Module) to identify vulnerable sites (e.g., N-dealkylation of piperidine) .

- Off-Target Profiling :

- Employ SwissTargetPrediction to rank potential off-targets (e.g., adenosine A₂A receptor, phosphodiesterases) .

- ADME Modeling :

- Predict logD (2.5–3.5) and aqueous solubility (<50 µM) using QikProp or ADMET Predictor .

Advanced Question: How can crystallography data guide the design of derivatives with improved potency?

Answer:

- Co-crystallization : Resolve X-ray structures with target proteins (e.g., MAPK14) to identify key interactions:

- Piperidine NH forms hydrogen bonds with Glu71.

- Fluorophenyl occupies a hydrophobic pocket near Leu74 .

- Fragment Replacement :

- Substitute pyridazine with triazolo-pyridazine to enhance π-stacking with Phe169 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.